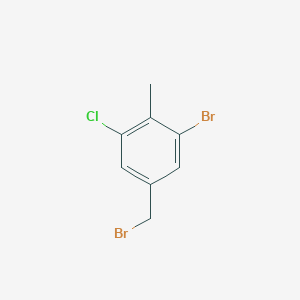
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C8H8ClF2N. It is a pyridine derivative, characterized by the presence of a chloromethyl group at the 2-position and a 1,1-difluoroethyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(1,1-difluoroethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .
科学研究应用
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals such as herbicides and insecticides.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Similar in structure but with the difluoroethyl group at the 5-position.
2-(Chloromethyl)-6-(1,1-difluoroethyl)benzene: A benzene derivative with similar functional groups but lacking the pyridine ring.
Uniqueness
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring, which can influence its reactivity and applications. The combination of the chloromethyl and difluoroethyl groups provides a versatile platform for further chemical modifications and applications in various fields .
属性
IUPAC Name |
2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)7-4-2-3-6(5-9)12-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUXFWSIIOZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid](/img/structure/B2655145.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide](/img/structure/B2655152.png)

![3-(3-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2655155.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2655156.png)
![2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2655158.png)

![2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2655161.png)
![N-(1,3-benzodioxol-5-yl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2655162.png)
